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Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)aniline

Cat. No.: B1603696 Get Quote

4-(3,5-Difluorophenyl)aniline, a substituted biaryl amine, represents a cornerstone structural

motif in modern medicinal chemistry and materials science. The molecule's unique topology,

combining a nucleophilic aniline moiety with an electron-deficient difluorophenyl ring, imparts a

distinct set of chemical properties that are highly sought after in the design of complex

functional molecules. The presence of two fluorine atoms on one of the phenyl rings

significantly alters the electronic landscape of the molecule, enhancing properties such as

metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2] These

characteristics make it a valuable building block for the synthesis of novel pharmaceuticals,

particularly in oncology and neurology, as well as for the development of advanced organic

electronic materials.[1][2] This guide provides a comprehensive overview of its chemical

properties, synthesis methodologies, reactivity, and key applications for researchers and drug

development professionals.

Part 1: Core Physicochemical and Spectroscopic
Properties
The intrinsic properties of 4-(3,5-Difluorophenyl)aniline dictate its behavior in chemical

reactions and biological systems. A summary of its key physical and computed properties is

provided below.
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Property Value Source(s)

IUPAC Name 4-(3,5-difluorophenyl)aniline PubChem[3]

Synonyms
3',5'-Difluoro-[1,1'-biphenyl]-4-

amine
PubChem[3]

CAS Number 405058-00-6 PubChem[3]

Molecular Formula C₁₂H₉F₂N PubChem[3]

Molecular Weight 205.20 g/mol PubChem[3]

Appearance
White to yellowish

solid/powder

ECHEMI[4], Exploring

Chemical[5]

Melting Point 37 - 41 °C Chem-Impex[2]

Boiling Point 82 °C at 20 mmHg Chem-Impex[2]

Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3,5-
Difluorophenyl)aniline. Key spectral features are summarized below.
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Spectrum Type Key Features and Peaks Source(s)

¹H NMR

Spectra available for the

related 3,5-difluoroaniline

show aromatic protons in the

range of 6.3-6.8 ppm and the

amine protons as a broad

singlet. The biaryl structure will

exhibit more complex aromatic

region splitting.

ChemicalBook[6]

¹³C NMR

Data available for related

structures. Aromatic carbons

typically appear between 110-

165 ppm. Carbons bonded to

fluorine will show characteristic

splitting (C-F coupling).

PubChem[3]

IR Spectroscopy

Expected peaks include N-H

stretching (around 3300-3500

cm⁻¹), C-N stretching (around

1250-1350 cm⁻¹), aromatic

C=C stretching (around 1450-

1600 cm⁻¹), and strong C-F

stretching (around 1100-1300

cm⁻¹).

SpectraBase[7],

ChemicalBook[8]

Molecular Structure Diagram

Caption: 2D structure of 4-(3,5-Difluorophenyl)aniline.

Part 2: Synthesis Methodologies
The construction of the C(aryl)-C(aryl) bond is the central challenge in synthesizing 4-(3,5-
Difluorophenyl)aniline. Modern palladium-catalyzed cross-coupling reactions are the methods

of choice, offering high yields and broad functional group tolerance.

Method 1: Suzuki-Miyaura Cross-Coupling
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The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[9]

This pathway typically involves the coupling of an aniline-containing boronic acid or ester with a

difluorinated aryl halide.

Reaction Scheme: (4-aminophenyl)boronic acid + 1-bromo-3,5-difluorobenzene → 4-(3,5-
Difluorophenyl)aniline

Causality in Experimental Design:

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential. The choice of

ligand (e.g., XPhos, SPhos) is critical, especially when dealing with electron-poor aryl

halides, to facilitate the oxidative addition and reductive elimination steps of the catalytic

cycle.[10]

Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid,

forming a more nucleophilic boronate species that participates in transmetalation.[11][12]

Solvent: A mixture of an organic solvent (like toluene or DMF) and water is often used to

dissolve both the organic substrates and the inorganic base.[11][12]

Visualized Synthesis Workflow: Suzuki-Miyaura Coupling
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Suzuki-Miyaura Synthesis Workflow

Reactants:
- (4-aminophenyl)boronic acid
- 1-bromo-3,5-difluorobenzene

Conditions:
- Reflux (Heat)

- Inert Atmosphere (N₂ or Ar)

Catalyst System:
- Pd(PPh₃)₄

- K₂CO₃ (Base)

Solvent:
- Toluene/Water Mixture

Workup:
- Extraction

- Chromatography

Reaction

Product:
4-(3,5-Difluorophenyl)aniline

Purification
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Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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